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Compound of Interest

Compound Name:
(2R)-1-(2,3-

dimethoxyphenyl)propan-2-amine

CAS No.: 744974-27-4

Cat. No.: B13795509

Get Quote

Executive Summary
The dimethoxy-substituted amphetamines, particularly the 2,5-dimethoxy-4-substituted variants

(DOx series), represent a pivotal class of psychoactive phenylalkylamines. Unlike their

stimulant cousins (e.g., methamphetamine) which primarily act as monoamine releasers, these

compounds act as potent, selective agonists at the serotonin 5-HT2A receptor. This guide

dissects the molecular drivers of this affinity, the critical role of chirality, and the

pharmacokinetic implications of the

-methyl group.

Chemical Architecture & Scaffold Analysis
The core pharmacophore is the phenylisopropylamine (amphetamine) skeleton. The specific

substitution pattern on the benzene ring dictates the pharmacological profile.
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The "Magic" 2,5-Substitution Pattern
While trimethoxy variants like mescaline (3,4,5-trimethoxy) are active, the rearrangement to a

2,4,5-substitution pattern dramatically increases potency.

2,5-Dimethoxy Motif: The methoxy groups at positions 2 and 5 are essential for hydrogen

bonding and hydrophobic interactions within the receptor binding pocket (specifically

residues Ser159 and Phe340 in 5-HT2A).

Positional Isomerism: Moving the methoxy groups to the 2,4- or 3,4- positions generally

results in a loss of hallucinogenic potency and a shift toward stimulant or enactogenic effects

(e.g., inhibition of monoamine uptake).

Stereochemistry: The R-Isomer Dominance
A critical distinction exists between dopaminergic stimulants and serotonergic hallucinogens

regarding chirality:

Stimulants (e.g., D-Amphetamine): The (S)-(+) isomer is more potent at releasing dopamine.

Psychedelics (e.g., DOB, DOI): The (R)-(-) isomer is significantly more potent (often 2–10x)

as a 5-HT2A agonist. The (R)-configuration aligns the

-methyl group to fit a specific hydrophobic pocket in the receptor, optimizing the orientation of
the amine for ionic bonding with Asp155.

The 4-Position: The Primary Modulator
The substituent at the 4-position (

) is the primary determinant of potency and receptor affinity. Activity correlates strongly with the
lipophilicity and steric bulk of this group.

SAR of the 4-Substituent
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Substituent (

)
Compound Characteristics

Methyl (-CH3) DOM
The prototype. High potency,

long duration.

Ethyl (-C2H5) DOET
Slightly more potent than

DOM.

Propyl (-n-C3H7) DOPR
Optimal in vitro receptor

activation (Ki ~1-9 nM).[1][2]

Bromo (-Br) DOB
Extremely potent; high affinity

due to halogen hydrophobicity.

Iodo (-I) DOI

Standard radioligand for 5-

HT2A mapping.[3] Very high

affinity.

Nitro (-NO2) DON
Active, but less lipophilic than

halogens.

Butyl/Amyl DOBU/DOAM

High in vitro affinity, but

reduced in vivo potency (likely

PK limitations).

The Alpha-Methyl "Shield"
The

-methyl group on the ethylamine side chain serves two functions:

Metabolic Protection: It sterically hinders Deamination by Monoamine Oxidase (MAO),

significantly extending the half-life compared to the corresponding phenethylamines (the 2C-

x series).

Lipophilicity: It slightly increases blood-brain barrier (BBB) permeability.

Visualization: SAR & Signaling Pathways

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.researchgate.net/publication/397304610_The_4-alkyl_chain_length_of_25-dimethoxyamphetamines_differentially_affects_in_vitro_serotonin_receptor_actions_versus_in_vivo_psychedelic-like_effects
https://pmc.ncbi.nlm.nih.gov/articles/PMC12916490/
https://pubmed.ncbi.nlm.nih.gov/16438660/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13795509?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


SAR Map of DOx Compounds
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Caption: Structural determinants of affinity in 2,5-dimethoxy-4-substituted amphetamines.

5-HT2A Signaling Cascade
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Caption: The Gq-mediated signaling pathway activated by DOx compounds.
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Quantitative Data: Receptor Binding Profiles
The following table summarizes the binding affinities (

) of key derivatives. Note the lack of significant selectivity between 5-HT2A and 5-HT2C, a
common feature of this class.

Compound
5-HT2A

(nM)

5-HT2C

(nM)
Selectivity (2A/2C)

(R)-DOI 19.0 30.0 ~1.5 (Balanced)

(R)-DOB 41.0 70.0 ~1.7 (Balanced)

(R)-DOM 20 - 60 50 - 100 ~2.0 (Slight 2A pref)

DOPR 1 - 9 10 - 20 High Potency

2,5-DMA > 1000 > 1000 Inactive (Reference)

Data aggregated from Glennon et al. and Nichols et al. (See References).

Experimental Protocols
Synthesis of 2,5-Dimethoxy-4-iodoamphetamine (DOI)
Methodology: The standard route utilizes the Henry Reaction (nitroaldol condensation) followed

by reduction.

Condensation:

Reagents: 2,5-dimethoxybenzaldehyde, nitroethane, ammonium acetate (catalyst).

Procedure: Reflux reagents in glacial acetic acid or toluene. The aldehyde condenses with

nitroethane to form 1-(2,5-dimethoxyphenyl)-2-nitropropene.

Purification: Crystallization from ethanol yields bright yellow crystals.

Iodination (Direct Route Variant):
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Note: Iodination is often performed on the free amine or the phthalimide-protected

intermediate if starting from 2,5-dimethoxyamphetamine. Alternatively, use 4-iodo-2,5-

dimethoxybenzaldehyde as the starting material (preferred for yield).

Reduction:

Reagents: Lithium Aluminum Hydride (LiAlH4) in dry THF.

Procedure: Add the nitropropene solution dropwise to the LiAlH4 suspension. Reflux for 24

hours.

Workup: Quench with water/NaOH (Fieser method). Extract with ether. Acidify to

precipitate the amine hydrochloride salt.

Radioligand Binding Assay (5-HT2A)
Purpose: To determine the affinity (

) of a novel analogue.

Tissue Preparation: Transfected HEK293 cells expressing human 5-HT2A receptors or rat

frontal cortex homogenates.

Radioligand:

-Ketanserin (Antagonist) or

-DOI (Agonist). Note: Agonist labeling is preferred for functional relevance.

Incubation:

Mix 50

L membrane suspension + 50

L radioligand (0.5 nM) + 50

L test drug (varying concentrations).

Incubate at 37°C for 60 minutes.
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Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x

with ice-cold Tris buffer.

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

using the Cheng-Prusoff equation:

Metabolic & Safety Considerations
CYP2D6 Polymorphism: The O-demethylation of the 2- or 5-methoxy groups is a primary

metabolic pathway. Poor metabolizers of CYP2D6 may experience prolonged effects and

higher plasma concentrations.

5-HT2B Valvulopathy: Many 5-HT2A agonists also possess significant 5-HT2B affinity.

Chronic activation of 5-HT2B is linked to cardiac valvular fibrosis. While DOx compounds are

rarely used chronically, this remains a critical safety screen for any therapeutic development

in this scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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